REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH:13]1([CH2:16]O)[CH2:15][CH2:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[CH:13]1([CH2:16][O:1][N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
57.15 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
DEAD
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via addition funnel
|
Type
|
ADDITION
|
Details
|
The reaction mixture temperature was kept below 20° C. during the addition
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a paste under reduced pressure
|
Type
|
ADDITION
|
Details
|
Chloroform (ca. 300 ml) was added
|
Type
|
FILTRATION
|
Details
|
Vacuum filtration
|
Type
|
CUSTOM
|
Details
|
removed the insolubles
|
Type
|
FILTRATION
|
Details
|
The filtrate was likewise filtered
|
Type
|
CUSTOM
|
Details
|
to remove white precipitate
|
Type
|
CUSTOM
|
Details
|
that formed
|
Type
|
CUSTOM
|
Details
|
to give a clear filtrate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded a clear oil
|
Type
|
FILTRATION
|
Details
|
Flash filtration through silica gel (100% chloroform)
|
Type
|
CUSTOM
|
Details
|
gave filtrates
|
Type
|
ADDITION
|
Details
|
containing unseparated product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CON1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 172.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |